molecular formula C25H28O5 B568909 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one CAS No. 1058744-83-4

3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one

Katalognummer B568909
CAS-Nummer: 1058744-83-4
Molekulargewicht: 408.494
InChI-Schlüssel: GFEOISHGGMIFER-WNLYKICVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one is a 21-Acyloxycorticosteroid derivative . It can be used in the synthesis of anti-inflammatory agents . It is also known as Pregn-4-ene-3,20-dione, 16,17-epoxy-, (16α)- .


Synthesis Analysis

The synthesis of 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one involves complex chemical reactions. One study discusses the microbial conversion of pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione acetates by Nocardioides simplex VKM Ac-2033D . The conversion pathways proposed include 1(2)-dehydrogenation, deacetylation, 20beta-reduction, and non-enzymatic migration of the acyl group from position 17 to 21 .


Molecular Structure Analysis

The molecular structure of 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one is complex. It is a derivative of Pregn-4-ene-3,20-dione, 16,17-epoxy-, (16α)-, with a molecular weight of 328.4452 .


Chemical Reactions Analysis

The chemical reactions involving 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one are complex and involve multiple steps. The conversion of pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione 21-acetate and 17,21-diacetate by Nocardioides simplex VKM Ac-2033D was studied . The major metabolites formed were identified as pregna-1,4,9(11)-triene-17alpha,21-diol-3,20-dione 21-acetate and pregna-1,4,9(11)-triene-17alpha,21-diol-3,20-dione .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Steroid Modification

  • Improved Synthesis Methods : Gregory et al. (1966) describe an improved method for the preparation of related steroid compounds, emphasizing the role of specific catalysts and reaction conditions in achieving better yield and stereospecificity. This research contributes to the understanding of steroid synthesis, including compounds like 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one (Gregory et al., 1966).

  • Microbial Conversion for Glucocorticoid Synthesis : Fokina and Donova (2003) explored the microbial conversion of related steroid structures by Nocardioides simplex, highlighting the potential of microbial biotransformation in producing precursors for modern glucocorticoids (Fokina & Donova, 2003).

  • Crystal Structure Analysis : Bandhoria et al. (2006) conducted a detailed crystal structure analysis of a closely related compound, 3β-acetoxy-pregna-5,16-dien-20-one. Such studies are crucial for understanding the physical and chemical properties of steroids and their derivatives (Bandhoria et al., 2006).

Steroid Derivative Synthesis and Application

  • Synthesis of Steroid Derivatives : Ranzi, Ronchetti, and Russo (1971) demonstrated the synthesis of labeled pregnenolone derivatives, a process relevant to the study and development of similar compounds like 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one (Ranzi et al., 1971).

  • Pharmaceutical Relevance of Modified Steroids : Kranz et al. (2012) investigated the BF3·Et2O-promoted reaction of steroid derivatives, leading to the synthesis of B-ring-modified steroids. These modifications are significant for developing pharmaceuticals with enhanced properties (Kranz et al., 2012).

  • Co-Drug Synthesis Involving Steroids : Pai, Miyawa, and Perrin (1996) synthesized co-drugs combining anti-inflammatory steroids with antineoplastic agents, indicating the potential of creating more effective therapeutic agents from steroid derivatives (Pai et al., 1996).

Eigenschaften

IUPAC Name

[2-[(8S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-8,12,14,15-tetrahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O5/c1-15(26)29-14-23(28)22-8-7-20-19-6-5-17-13-18(30-16(2)27)9-11-24(17,3)21(19)10-12-25(20,22)4/h5,8-11,13,19-20H,6-7,12,14H2,1-4H3/t19-,20-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEOISHGGMIFER-WNLYKICVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CC=C4C3(C=CC(=C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CC=C4[C@@]3(C=CC(=C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.